![molecular formula C25H17NO4 B6531269 N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide CAS No. 898914-73-3](/img/structure/B6531269.png)
N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide
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Overview
Description
N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide, otherwise known as 8-MNA, is a synthetic compound belonging to the class of furan carboxamides. 8-MNA is an important research chemical that has been used in various scientific applications, including drug development and biochemical studies.
Scientific Research Applications
8-MNA has been used in various scientific applications, including drug development and biochemical studies. 8-MNA has been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on the cardiovascular system. 8-MNA has also been used to study the effects of drugs on the immune system, as well as to study the effects of drugs on the endocrine system. 8-MNA has also been used to study the effects of drugs on the reproductive system, as well as to study the effects of drugs on the gastrointestinal system.
Mechanism of Action
Target of Action
It’s known that similar compounds have been used as fungicides, suggesting that their targets may be specific proteins or enzymes in fungi .
Mode of Action
It’s likely that it interacts with its target(s) to inhibit their function, leading to the death of the fungi . More research is needed to clarify the specific interactions and changes caused by this compound.
Biochemical Pathways
The compound may affect several biochemical pathways. In a study on a similar compound, differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . These pathways could be affected by the compound, leading to the observed fungicidal effects.
Result of Action
The compound’s action results in the death of the fungi. Microscopic observations have shown that treatment with a similar compound led to hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Additionally, the cell wall was separated, the subcellular organelles were disintegrated, and the septum disappeared .
Advantages and Limitations for Lab Experiments
8-MNA has a number of advantages and limitations for lab experiments. One advantage of using 8-MNA is that it is relatively easy to synthesize, and the reaction can be carried out in a variety of solvents at elevated temperatures. Another advantage of using 8-MNA is that it has a variety of biochemical and physiological effects, which makes it useful for a variety of research applications. One limitation of using 8-MNA is that it is not as potent as other compounds, which can limit its usefulness in certain applications.
Future Directions
There are a number of potential future directions for 8-MNA research. One potential direction is to further investigate the effects of 8-MNA on the central nervous system, as well as to investigate the potential therapeutic applications of 8-MNA. Another potential direction is to further investigate the effects of 8-MNA on the cardiovascular system, as well as to investigate the potential therapeutic applications of 8-MNA. Another potential direction is to further investigate the effects of 8-MNA on the immune system, as well as to investigate the potential therapeutic applications of 8-MNA. Finally, another potential direction is to further investigate the effects of 8-MNA on the endocrine system, as well as to investigate the potential therapeutic applications of 8-MNA.
Synthesis Methods
8-MNA can be synthesized using a variety of methods, including the reaction of a naphthalene derivative with a chromene derivative. The reaction is typically carried out in a solvent such as dimethylsulfoxide (DMSO) at elevated temperatures. The reaction is complete when the desired product is obtained in a high yield.
properties
IUPAC Name |
N-(8-methyl-3-naphthalen-1-yl-4-oxochromen-2-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17NO4/c1-15-7-4-12-19-22(27)21(18-11-5-9-16-8-2-3-10-17(16)18)25(30-23(15)19)26-24(28)20-13-6-14-29-20/h2-14H,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQZKWSTNWGFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CO3)C4=CC=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[8-methyl-3-(naphthalen-1-yl)-4-oxo-4H-chromen-2-yl]furan-2-carboxamide |
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